molecular formula C18H17BrN2O5S B2814275 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide CAS No. 955234-73-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide

Cat. No. B2814275
CAS RN: 955234-73-8
M. Wt: 453.31
InChI Key: QBWSOYWDLCDCOU-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group in the compound is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed arylation and Noyori asymmetric hydrogenation . A simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde has also been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, substituted cinnamides were found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools. These tools calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration, and solubility .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care. They may have irritant properties and could be harmful if inhaled or come into contact with skin .

Future Directions

The future research directions could involve further optimization of the compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWSOYWDLCDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide

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